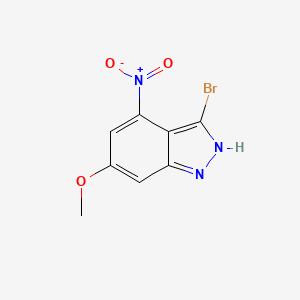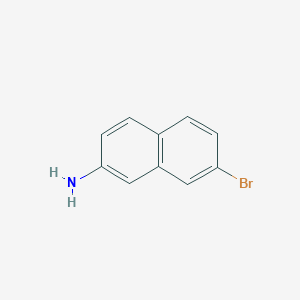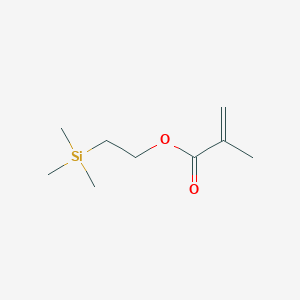
3'-Cyano-3-(2-methylphenyl)propiophenone
Overview
Description
3’-Cyano-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C17H15NO . It is also known by its synonyms 3’-CYANO-3-(2-METHYLPHENYL)PROPIOPHENONE and 3-[3-(2-methylphenyl)propanoyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of 3’-Cyano-3-(2-methylphenyl)propiophenone consists of 17 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 249.31 .Scientific Research Applications
Catalytic Reactions and Organic Synthesis
One study delves into the realm of catalysis, exploring rhodium-catalyzed annulation reactions. In this research, 2-cyanophenylboronic acid interacts with alkynes and strained alkenes, showcasing the utility of cyanophenyl derivatives (akin to 3'-Cyano-3-(2-methylphenyl)propiophenone) in constructing cyclic skeletons for potential applications in pharmaceuticals and materials science (Miura & Murakami, 2005).
Material Science and Photovoltaic Applications
Research into organic sensitizers for solar cell applications has led to the development of novel compounds comprising donor, electron-conducting, and anchoring groups. These compounds, upon anchoring onto TiO2 film, have shown exceptional efficiency in converting incident photons to current, indicating the potential of cyanoacrylic derivatives in enhancing solar cell performance (Kim et al., 2006).
Polymer Science and Engineering
A study on silica-supported methylcellulose-L-proline–Pt complex reveals its effectiveness as a catalyst for the asymmetric hydrogenation of propiophenone, demonstrating the impact of organometallic complexes in producing optically active alcohols, a critical component in pharmaceuticals and fine chemicals (Huang et al., 2001).
Advanced Functional Materials
Investigations into the structural and optical properties of composite polymer/fullerene films for organic solar cells underscore the importance of understanding the microscopic structure of these materials to enhance photovoltaic efficiency. This research provides insights into the optimization of material properties for better solar cell performance (Erb et al., 2005).
Mechanofluorochromic Properties
A study on 3-aryl-2-cyano acrylamide derivatives, including compounds structurally similar to 3'-Cyano-3-(2-methylphenyl)propiophenone, explores their mechanofluorochromic properties. These properties are significant for the development of advanced materials in sensing, data storage, and security applications (Song et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-[3-(2-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-2-3-7-15(13)9-10-17(19)16-8-4-6-14(11-16)12-18/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJRUDQLRWRQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644009 | |
| Record name | 3-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-24-7 | |
| Record name | 3-[3-(2-Methylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,4-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613713.png)
![4,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613714.png)




